BAM7

Apoptosis Cancer Biology p53 Pathway

BAX-dependent apoptosis studies require a validated, selective activator that bypasses upstream survival signals. BAM7 (CAS 331244-89-4) is the prototypical direct BAX trigger-site agonist (EC50 = 3.3 µM), essential for p53-independent apoptosis research. • Trigger-site selectivity: Binds exclusively the BAX BH3-binding groove; no cross-reactivity with Bcl-2, Bcl-xL, or BAK • p53-independent mechanism: Active in p53-mutant/null contexts where MDM2 inhibitors (e.g., Nutlin-3a) fail • ≥98% purity, crystalline solid; supplied with analytical documentation for reproducible results

Molecular Formula C21H19N5O2S
Molecular Weight 405.5 g/mol
CAS No. 331244-89-4
Cat. No. B1667728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAM7
CAS331244-89-4
SynonymsBAM 7;  BAM-7;  BAM7.
Molecular FormulaC21H19N5O2S
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C
InChIInChI=1S/C21H19N5O2S/c1-3-28-18-12-8-7-11-16(18)23-24-19-14(2)25-26(20(19)27)21-22-17(13-29-21)15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3
InChIKeyWRLVHADVOGFZOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BAM7: Direct BAX Activator for Apoptosis Research


BAM7 (BAX Activator Molecule 7; CAS 331244-89-4) is a small-molecule direct and selective activator of the proapoptotic BCL-2 family protein BAX [1]. It binds to a distinct BH3-binding groove—the BAX trigger site—to induce conformational changes, oligomerization, and BAX-mediated cell death [1]. BAM7 represents the first reported gain-of-function molecular modulator of a BCL-2 family protein, establishing a new pharmacological paradigm for apoptosis induction [1]. Its direct BAX activation mechanism bypasses upstream survival signals, offering a strategic advantage in settings where traditional apoptosis-inducing agents are compromised [2]. BAM7 is supplied as a ≥98% pure, stable solid and is used exclusively in laboratory research settings to study BAX biology and to evaluate BAX-targeted anticancer strategies .

BAM7 Selectivity vs. Generic BCL-2 Modulators


BAM7 possesses a unique binding mode and selectivity profile that distinguishes it from both indirect apoptosis activators (e.g., MDM2 inhibitors like Nutlin-3a) and other direct BAX activators (e.g., BTSA1, SMBA1). Unlike Nutlin-3a, which requires functional p53 to induce apoptosis, BAM7 acts downstream of p53 and directly engages BAX, making it effective in p53-mutant or p53-null cancer contexts where Nutlin-3a is inactive [1]. Moreover, BAM7 selectively binds the BAX trigger site and does not interact with the BH3-binding pockets of antiapoptotic proteins (e.g., Bcl-2, Bcl-xL) or the proapoptotic effector BAK [2]. In contrast, newer-generation BAX activators like BTSA1 exhibit significantly different potency (EC50 144 nM vs. 3.3 µM) and binding site specificity (N-terminal activation site vs. trigger site), which can lead to divergent biological outcomes and therapeutic windows [3]. Therefore, substituting BAM7 with another BAX activator or an upstream apoptosis modulator without revalidation would confound experimental results and compromise the reproducibility of BAX-dependent apoptosis studies.

BAM7 Differentiating Evidence


Direct BAX Activation vs. p53-Dependent Apoptosis

BAM7 directly binds and activates BAX, a downstream executioner protein, whereas Nutlin-3a (active enantiomer of Nutlin-3) acts upstream by inhibiting the p53-MDM2 interaction to stabilize p53 and induce p53-dependent transcription of proapoptotic genes. In cell-free assays, Nutlin-3a inhibits p53/MDM2 interaction with an IC50 of 90 nM, and its cellular activity is entirely dependent on wild-type p53 expression. In contrast, BAM7 induces BAX oligomerization and cell death independently of p53 status [1]. BAM7 triggers BAX-dependent apoptosis in p53-null mouse embryo fibroblasts and in cancer cell lines harboring mutant p53, where Nutlin-3a is ineffective [2].

Apoptosis Cancer Biology p53 Pathway Mechanism of Action

Trigger Site vs. N-Terminal BAX Activation Potency

BAM7 and BTSA1 are both direct BAX activators but differ markedly in potency and binding site. BAM7 binds the BAX trigger site with an EC50 of 3.3 µM in a competitive fluorescence polarization (FP) assay using FITC-BIM SAHB and recombinant BAX [1]. In contrast, BTSA1, a pharmacologically optimized BAX activator, binds the N-terminal activation site with an EC50 of 144 nM (0.144 µM), which is ~23-fold more potent than BAM7 [2]. This potency difference translates to distinct effective concentration ranges in cellular assays: BTSA1 induces BAX-dependent apoptosis at low nanomolar concentrations, while BAM7 requires low micromolar concentrations [2].

BAX Activation Potency Comparison Binding Site Selectivity Lead Optimization

BAX-Selective Activation vs. ABT-737 Pan-BCL-2 Inhibition

BAM7 exhibits a highly restricted binding profile, engaging only the BAX trigger site and showing no detectable interaction with the BH3-binding pockets of antiapoptotic BCL-2 family members (Bcl-2, Bcl-xL, Bcl-w, Mcl-1) or with the proapoptotic effector BAK, even at concentrations up to 50 µM [1]. In contrast, ABT-737 is a pan-BCL-2 inhibitor that potently binds Bcl-2 (IC50 30.3 nM), Bcl-xL (IC50 78.7 nM), and Bcl-w (IC50 197.8 nM) [2]. This broad inhibition of antiapoptotic proteins by ABT-737 can lead to on-target platelet toxicity (thrombocytopenia) due to Bcl-xL inhibition, a liability not shared by BAM7 [3].

Selectivity Profiling Off-Target Effects BCL-2 Family BH3 Mimetics

Trigger Site Binding vs. S184 Pocket Affinity

BAM7 and SMBA1 are both direct BAX activators but bind to distinct regions on BAX. BAM7 engages the trigger site, a geographically distinct BH3-binding groove, with an EC50 of 3.3 µM in a competitive FP assay [1]. While a precise Ki for BAM7 is not reported in the primary literature, its functional activation EC50 suggests micromolar affinity. SMBA1, a structurally distinct BAX activator, binds to the S184 phosphorylation pocket with a reported Ki of 43.3 nM, demonstrating sub-100 nM affinity [2]. This ~2-order-of-magnitude difference in binding affinity reflects their engagement of different BAX regulatory surfaces and may influence cellular potency and target residence time .

Binding Affinity BAX Activator Ki Comparison Chemical Probe

BAM7 Application Scenarios


BAX Trigger Site Biology & Activation Mechanisms

BAM7 is the prototypical tool compound for studying the BAX trigger site—a distinct BH3-binding groove that, when engaged, induces BAX conformational change and oligomerization. Researchers utilize BAM7 in biochemical and biophysical assays (NMR, FP, liposomal release) to dissect the molecular details of direct BAX activation [1]. Its exclusive binding to this site, with no cross-reactivity with other BCL-2 family members, ensures that observed phenotypes are attributable solely to trigger site-mediated BAX activation [1]. This makes BAM7 essential for mapping the structure-function relationships of the BAX activation pathway and for validating downstream apoptosis readouts in vitro.

Apoptosis in p53-Mutant Cancer Models

In contrast to MDM2 inhibitors like Nutlin-3a, which require functional p53 to induce apoptosis, BAM7 directly activates the downstream executioner BAX and therefore operates independently of p53 status [2]. This property renders BAM7 uniquely valuable for studying apoptosis induction in p53-deficient or mutant cancer cell lines and xenograft models, where conventional p53-pathway activators are inactive [2]. Researchers can employ BAM7 to directly test the apoptotic competency of the mitochondrial pathway in these genetically defined contexts and to evaluate the therapeutic potential of BAX activation as a p53-independent anticancer strategy.

Benchmark for BAX Activator Drug Discovery

BAM7 serves as the historical reference standard for direct BAX activation in drug discovery programs aiming to develop improved BAX agonists [3]. Its EC50 of 3.3 µM and binding to the trigger site provide a baseline against which newer-generation compounds (e.g., BTSA1, BTC-8) are compared for improvements in potency, selectivity, and pharmacokinetic properties [3]. Medicinal chemistry teams use BAM7 as a starting point for structure-activity relationship (SAR) studies and to validate high-throughput screening assays designed to identify novel BAX modulators. Its well-characterized mechanism and selectivity profile make it an indispensable control compound for early-stage BAX-targeted drug discovery campaigns.

BAX vs. BAK-Dependent Apoptosis Differentiation

Because BAM7 selectively activates BAX and does not interact with BAK—the other proapoptotic effector of the BCL-2 family—it is an ideal tool for dissecting the relative contributions of BAX and BAK to mitochondrial outer membrane permeabilization (MOMP) and apoptosis [1]. In BAK-knockout mouse embryo fibroblasts (MEFs), BAM7 treatment induces characteristic apoptotic morphology (at 15 µM), demonstrating that BAX activation alone is sufficient to trigger cell death in the absence of BAK [1]. This application allows researchers to delineate BAX-specific signaling events and to assess the functional redundancy or unique roles of BAX versus BAK in specific cellular contexts or disease states.

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